molecular formula C32H37N7O5 B601673 达比加群酯杂质 D CAS No. 1416446-43-9

达比加群酯杂质 D

货号 B601673
CAS 编号: 1416446-43-9
分子量: 599.68
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran impurity D is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication belonging to the class of direct thrombin inhibitors . It is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism in persons who have been treated for 5–10 days with parenteral anticoagulant .


Chemical Reactions Analysis

Dabigatran impurity D was subjected to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress, as per ICH-specified conditions . Under hydrolytic stress conditions, O-dealkylation may occur, and formation of benzimidic acid derivatives was also observed .

科学研究应用

  1. 用于测定依替拉酯中杂质的 RP-HPLC 方法: Nagadeep、Kamaraj 和 Arthanareeswari (2015 年) 的一项研究开发并验证了一种选择性 RP-HPLC 方法,用于分离和测定依替拉酯 (DAB) 的潜在相关杂质,包括起始原料、合成副产物和降解产物。该方法对于药物原辅料的质量控制具有重要意义,突出了在药品中识别和控制达比加群酯杂质 D 等杂质的重要性 (纳加迪普、卡马拉杰和阿尔塔纳雷斯瓦里,2015 年)

  2. 用于依替拉酯杂质谱分析的 LC-MS 分析: Arous 和 Al-Mardini (2018 年) 的研究旨在开发一种灵敏且经过验证的 LC-MS 方法,用于分析依替拉酯并估计其杂质谱。该方法允许从不同来源的 API 中分离出 22 种杂质,这对于了解依替拉酯的稳定性和降解谱至关重要 (Arous 和 Al-Mardini,2018 年)

  3. 用于依替拉酯相关物质的分析方法开发: Nawale、Pol、Puranik、Daud 和 Rajkondawar (2018 年) 开发了一种新的 RP-HPLC 方法,用于定量测定依替拉酯 (DE) 及其杂质。本研究强调了精确分析方法对于评估药剂剂型中杂质的重要性,确保了药物的安全性和有效性 (纳瓦莱等人,2018 年)

作用机制

Target of Action

Dabigatran, the active metabolite of Dabigatran etexilate, is a potent, competitive, and reversible inhibitor of thrombin . Thrombin plays a central role in the coagulation cascade, converting fibrinogen into fibrin, which forms the structural basis of a blood clot . By inhibiting thrombin, Dabigatran prevents clot formation .

Mode of Action

Dabigatran directly inhibits the activity of thrombin by binding to its active site . This prevents thrombin from converting fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, Dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran is the coagulation cascade . By inhibiting thrombin, Dabigatran prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran etexilate is a prodrug that is rapidly absorbed and converted to the active Dabigatran by intestinal and hepatic carboxylesterases . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is a reduction in blood clot formation . This can help prevent venous thromboembolic events in patients in whom anticoagulation therapy is indicated . It’s important to note that dabigatran impurity d was found in pradaxa® and in all analyzed api exceeded the impurities acceptable limits .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For example, the absorption and bioavailability of Dabigatran can be affected by the pH of the gastrointestinal tract . Additionally, renal function can impact the clearance of Dabigatran, with reduced renal function leading to increased plasma concentrations of the drug . It’s also worth noting that Dabigatran etexilate is a substrate of P-glycoprotein (P-gp), and therefore, drugs that inhibit or induce P-gp can affect the absorption and elimination of Dabigatran .

安全和危害

Handling Dabigatran impurity D requires avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran impurity D involves the conversion of Dabigatran etexilate to the impurity D through a series of chemical reactions.", "Starting Materials": [ "Dabigatran etexilate" ], "Reaction": [ "Hydrolysis of Dabigatran etexilate to form Dabigatran", "Conversion of Dabigatran to Dabigatran ethyl ester", "Reduction of Dabigatran ethyl ester to Dabigatran ethyl amine", "Acetylation of Dabigatran ethyl amine to form Dabigatran impurity D" ] }

CAS 编号

1416446-43-9

分子式

C32H37N7O5

分子量

599.68

纯度

> 95%

数量

Milligrams-Grams

同义词

O-Butyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。